Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate

Medicinal Chemistry Physicochemical Property Optimization Ligand Design

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate is a conformationally constrained, multifunctional azetidine building block with the molecular formula C₁₈H₁₉NO₃ and a molecular weight of 297.35 g/mol. It features a four-membered azetidine ring simultaneously substituted at the 1-position with a diphenylmethyl (benzhydryl) protecting group, at the 3-position with a hydroxyl group, and at the 3-position with a methyl carboxylate ester.

Molecular Formula C18H19NO3
Molecular Weight 297.354
CAS No. 950691-63-1
Cat. No. B2913352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate
CAS950691-63-1
Molecular FormulaC18H19NO3
Molecular Weight297.354
Structural Identifiers
SMILESCOC(=O)C1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C18H19NO3/c1-22-17(20)18(21)12-19(13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,21H,12-13H2,1H3
InChIKeyYJUZLNDEYLMQPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate (CAS 950691-63-1): Core Identity for Research Procurement


Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate is a conformationally constrained, multifunctional azetidine building block with the molecular formula C₁₈H₁₉NO₃ and a molecular weight of 297.35 g/mol [1]. It features a four-membered azetidine ring simultaneously substituted at the 1-position with a diphenylmethyl (benzhydryl) protecting group, at the 3-position with a hydroxyl group, and at the 3-position with a methyl carboxylate ester [1]. This unique combination of three orthogonal functional groups on a rigid azetidine scaffold distinguishes it from simpler analogs and defines its utility as a versatile intermediate in medicinal chemistry and chemical biology .

Why Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate Cannot Be Replaced by Simple Azetidine Analogs


Compounds within the 3-substituted azetidine family are often treated as interchangeable building blocks, but Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate possesses a distinctive tri-functional architecture that cannot be replicated by any single closely related analog [1]. The simultaneous presence of a base-labile methyl ester, a hydrogen-bond-donating tertiary alcohol, and a hydrogenolytically cleavable diphenylmethyl N-protecting group enables sequential, orthogonal deprotection and derivatization strategies that are unattainable with des-hydroxy analogs (e.g., CAS 53871-06-0) or N-Boc/ester-only azetidines [1]. Substituting a generic azetidine-3-carboxylate for this compound would eliminate a critical synthetic handle, compromising downstream reaction yields and limiting the accessible chemical space, as quantified in the evidence items below.

Quantitative Differentiation Evidence: Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate vs. Closest Analogs


Hydrogen Bond Donor Capability: Enabling Intermolecular Interactions Absent in Des-Hydroxy Analog

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate possesses one hydrogen bond donor (the tertiary alcohol), whereas its direct des-hydroxy analog Methyl 1-(diphenylmethyl)azetidine-3-carboxylate (CAS 53871-06-0) has zero [1]. This difference is critical for target engagement in medicinal chemistry, as the hydroxyl group can act as a hydrogen bond donor to a biological target or as a handle for prodrug derivatization, phosphorylation, or bioconjugation. Researchers selecting the des-hydroxy analog would lose this key interaction capability entirely.

Medicinal Chemistry Physicochemical Property Optimization Ligand Design

Polar Surface Area Increase: Modulating Membrane Permeability and Solubility Profile

The target compound exhibits a Topological Polar Surface Area (TPSA) of 49.8 Ų, which is approximately 20.3 Ų higher than the des-hydroxy analog (TPSA ~29.5 Ų) [1]. This increase arises from the additional hydroxyl oxygen acting as a hydrogen bond acceptor. In drug design, TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values above 140 Ų predict poor oral absorption. The 20.3 Ų difference places the target compound in a more polar, potentially more soluble region of chemical space compared to the comparator, offering a tunable handle for ADME property optimization without exceeding the 60 Ų threshold.

Drug Design ADME Optimization Physicochemical Profiling

Lipophilicity Modulation: XLogP3 Difference of 0.8 Units Between Hydroxy and Des-Hydroxy Analogs

The computed XLogP3 for Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate is 2.3, whereas the corresponding des-hydroxy analog has an XLogP3 of 3.1 [1]. This 0.8 log unit reduction in lipophilicity is significant; in medicinal chemistry, a ΔlogP of ~0.5–1.0 can meaningfully alter metabolic stability, plasma protein binding, and off-target promiscuity. The target compound thus offers a less lipophilic starting point, which may reduce hERG channel binding risk and improve developability profiles in early-stage programs compared to the more lipophilic comparator.

Lipophilicity Optimization Lead Optimization Physicochemical Property Tuning

Orthogonal Protection Strategy: Diphenylmethyl Group Enables Selective Deprotection Incompatible with Boc Chemistry

The diphenylmethyl (Dpm) N-protecting group on the target compound is cleaved by hydrogenolysis (H₂, Pd/C) or acidic conditions, whereas the methyl ester remains stable under these conditions. In contrast, tert-butyl carbamate (Boc)-protected azetidine analogs such as tert-butyl 3-hydroxyazetidine-1-carboxylate are labile to strong acids, which would simultaneously cleave a tert-butyl ester [1]. This orthogonality allows for sequential deprotection: the Dpm group can be removed to reveal a free secondary amine for further functionalization while retaining the ester, a sequence not feasible with N-Boc protected, ester-bearing analogs where acid-mediated Boc removal risks ester hydrolysis [2].

Synthetic Methodology Protecting Group Strategy Orthogonal Deprotection

Procurement-Driven Application Scenarios for Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate


Synthesis of Conformationally Constrained Amino Acid Mimetics Requiring a Tertiary Alcohol Handle

The 3-hydroxy group serves as a masked nucleophile for introducing phosphate, sulfate, or glycosyl moieties via esterification or Mitsunobu reactions, while the Dpm-protected nitrogen and methyl ester remain intact until sequentially deprotected. This enables construction of phosphorylated azetidine amino acid analogs with reduced conformational flexibility compared to proline or piperidine scaffolds. The quantified hydrogen bond donor capability (HBD = 1) and moderate TPSA (49.8 Ų) make it suitable for designing peptide deformylase inhibitors or NMDA receptor modulators where a constrained, polar building block is required .

Bifunctional Linker Development for PROTACs and Antibody-Drug Conjugates (ADCs)

The orthogonal protecting group architecture (Dpm on N, methyl ester on COOH, and free tertiary -OH) allows for stepwise attachment of an E3 ligase ligand, a target protein binder, and a cleavable linker. The free hydroxyl can be directly conjugated to a PEG linker or a self-immolative spacer without affecting the ester or amine protecting groups. In contrast, analogs lacking the hydroxyl or using acid-labile Boc protection would require additional protection/deprotection sequences, increasing synthetic complexity by 2–3 steps. The lower XLogP3 (2.3 vs. 3.1 for the des-hydroxy analog) also reduces the risk of aggregation during bioconjugation in aqueous media .

Parallel Library Synthesis of 1,3,3-Trisubstituted Azetidines via Sequential Derivatization

The compound's three distinct functional groups (N-Dpm, 3-OH, 3-COOMe) support a three-step sequential derivatization protocol: (1) N-deprotection via hydrogenolysis to generate a free amine for amide coupling or reductive amination; (2) ester hydrolysis or transesterification to introduce a second diversity element; (3) activation of the tertiary alcohol for nucleophilic displacement or oxidation to a ketone. This sequential strategy, supported by the orthogonal stability data, cannot be executed with the des-hydroxy analog (CAS 53871-06-0) due to the absence of the third functional handle, limiting library diversity to two points of variation .

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